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Compound of Interest

Compound Name: 2,4,6-Trifluorbenzyl alcohol-d2

Cat. No.: B12382358

An In-depth Technical Guide to 2,4,6-
Trifluorobenzyl alcohol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2,4,6-Trifluorobenzyl alcohol-d2. Due to the limited availability of direct
experimental data for the deuterated species, this document primarily details the properties of
the non-deuterated analogue, 2,4,6-Trifluorobenzyl alcohol, and outlines a proposed synthetic
route for its deuteration. The information presented is intended to support research,
development, and application of this compound in medicinal chemistry and materials science.

Core Physical and Chemical Properties

The introduction of deuterium at the benzylic position is expected to have a minimal impact on
the bulk physical properties such as boiling point and density. However, the change in
molecular weight will be notable, and subtle effects on reaction kinetics (the kinetic isotope
effect) may be observed. The data presented below is for the non-deuterated 2,4,6-
Trifluorobenzyl alcohol.
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Property Value
Molecular Formula C7HsD2Fs0
Molecular Weight 164.12 g/mol (for d2)[1][2]

162.11 g/mol (for non-deuterated)[1][2][3]

Appearance White crystalline solid (for non-deuterated)

Boiling Point 179.5 + 35.0 °C (predicted, for non-deuterated)

) 1.398 + 0.06 g/cm?3 (predicted, for non-
Density

deuterated)
Refractive Index 1.476 (predicted, for non-deuterated)
pKa 13.34 + 0.10 (predicted, for non-deuterated)
CAS Number 118289-07-9 (for non-deuterated)[2][3]

Spectroscopic Data (Predicted for 2,4,6-
Trifluorobenzyl alcohol-d2)

Direct spectroscopic data for 2,4,6-Trifluorobenzyl alcohol-d2 is not readily available. The
following are predicted key features based on the structure and data from analogous
compounds.

IH NMR:
o Aromatic Region: A triplet is expected for the two equivalent aromatic protons.
o Hydroxyl Proton: A singlet, which is exchangeable with D20.

e Benzylic Protons: The signal for the benzylic protons (CH20H) in the non-deuterated
compound would be absent in the fully deuterated (CD20OH) analogue. Residual CHDOH
would appear as a triplet.

1BC NMR:
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e The carbon signals for the aromatic ring will show splitting due to C-F coupling. The benzylic
carbon (CD2) signal will exhibit a multiplet due to C-D coupling and will be significantly less
intense than in the non-deuterated spectrum.

IR Spectroscopy:

O-H Stretch: A broad absorption in the region of 3200-3600 cm™2.

C-D Stretch: Absorptions in the region of 2100-2250 cm~?* are expected for the deuterated
benzylic group, which are absent in the non-deuterated compound.

C-F Stretch: Strong absorptions in the 1100-1400 cm™~1 region.

Aromatic C-H Stretch: Absorptions above 3000 cm™1.
Mass Spectrometry:

e The molecular ion peak (M+) for the deuterated compound will be at m/z = 164, two mass
units higher than the non-deuterated compound (m/z = 162).

Experimental Protocols

As no direct synthesis for 2,4,6-Trifluorobenzyl alcohol-d2 has been reported, a plausible
experimental protocol is proposed based on established methods for the synthesis of a,a-
dideuterio benzyl alcohols[1][4][5].

Proposed Synthesis of 2,4,6-Trifluorobenzyl alcohol-d2

This protocol adapts the samarium(ll) iodide-mediated reductive deuteration of aromatic esters
using deuterium oxide as the deuterium source[1][4][5].

Workflow for the Synthesis of 2,4,6-Trifluorobenzyl alcohol-d2
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Step 1: Esterification
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Caption: Proposed synthesis workflow for 2,4,6-Trifluorobenzyl alcohol-d2.

Methodology:
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 Esterification: 2,4,6-Trifluorobenzoic acid is converted to its corresponding methyl ester.

o

In a round-bottom flask, dissolve 2,4,6-Trifluorobenzoic acid in an excess of methanol.

[¢]

Add a catalytic amount of concentrated sulfuric acid.

[¢]

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

[e]

After completion, neutralize the reaction mixture, extract the ester with a suitable organic
solvent, dry the organic layer, and concentrate under reduced pressure.

e Reductive Deuteration: The methyl ester is reduced and deuterated using samarium(ll)
iodide and deuterium oxide[1][4].

[e]

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a
solution of samarium(ll) iodide (Smlz) in anhydrous tetrahydrofuran (THF).

o To this solution, add triethylamine (EtsN) and deuterium oxide (Dz0).

o Add a solution of Methyl 2,4,6-trifluorobenzoate in anhydrous THF dropwise at room
temperature.

o Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-
MS.

o Upon completion, quench the reaction with a saturated aqueous solution of potassium
sodium tartrate.

e Work-up and Purification:
o Extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel using a mixture of
hexane and ethyl acetate as the eluent to yield pure 2,4,6-Trifluorobenzyl alcohol-d2.
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Chemical Reactivity and Stability

2,4,6-Trifluorobenzyl alcohol is a stable compound under normal laboratory conditions. The
presence of three fluorine atoms on the benzene ring makes it an electron-deficient aromatic
system, which can influence its reactivity. It is primarily used as a chemical intermediate in the
synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Logical Relationship of Reactivity
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Caption: Role as a synthetic intermediate.

Safety and Handling

The following safety information is for the non-deuterated 2,4,6-Trifluorobenzyl alcohol and
should be considered applicable to the deuterated analogue.

e Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause
respiratory irritation[2].

e Precautionary Measures:

o Wear protective gloves, eye protection, and face protection.
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o Use only in a well-ventilated area.
o Avoid breathing dust, fumes, gas, mist, vapors, or spray.

o Wash skin thoroughly after handling.

» Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Applications in Drug Development

The introduction of deuterium into drug molecules can alter their metabolic profiles, often
leading to improved pharmacokinetic properties. This is known as the "deuterium effect.” 2,4,6-
Trifluorobenzyl alcohol-d2 can serve as a valuable building block for the synthesis of
deuterated drug candidates. The trifluorinated phenyl ring is a common motif in many
pharmaceuticals, and the ability to introduce deuterium at a specific site allows for fine-tuning
of the drug's properties.

Drug Development Workflow

(2,4,6-Triflu0robenzyl aIcohoI-dZ)—b(Synthesis of Deuterated Analogues)—bEn vitro & In vivo Screening Lead Optimization Drug Candidate

Click to download full resolution via product page

Caption: Use in the drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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